2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The exact mass of the compound this compound is 439.1332552 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-11(2)23-6-5-15-16(10-23)28-20(17(15)18(21)24)22-19(25)12-7-13(26-3)9-14(8-12)27-4;/h7-9,11H,5-6,10H2,1-4H3,(H2,21,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMCZBBYCSNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the thienopyridine family and has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 417.52 g/mol |
| CAS Number | 1216752-25-8 |
| LogP | 5.4111 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound features a thieno[2,3-c]pyridine core structure that is known for its diverse biological activities. The presence of the dimethoxybenzamido group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the induction of apoptosis and modulation of cancer stem cell (CSC) populations.
Case Study: Cytotoxicity in Breast Cancer Cells
A notable study investigated the effects of a related thienopyridine compound on MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated:
- Cytotoxicity: The compound exhibited significant cytotoxic effects with an IC50 value in the nanomolar range after 24 hours.
- Apoptosis Induction: Flow cytometry analyses confirmed increased apoptotic cell death.
- Metabolic Profiling: Treatment altered metabolic pathways significantly affecting glycolysis and gluconeogenesis .
The biological activity is primarily attributed to the interaction with specific cellular targets:
- Inhibition of Phosphoinositide-Specific Phospholipase C (pi-PLC): This enzyme is implicated in various signaling pathways related to cancer progression.
- Modulation of Glycosphingolipids (GSLs): The compound affects GSL expression on CSCs, which are crucial for tumor recurrence and metastasis .
- Impact on Metabolic Pathways: Treatment with thienopyridine compounds leads to significant changes in energy metabolism within cancer cells .
Summary of Key Studies
Future Directions
Research continues to explore the full therapeutic potential of this compound class:
- Combination Therapies: Investigating synergistic effects with existing chemotherapeutics.
- Target Identification: Further elucidating molecular targets involved in its anticancer activity.
- Preclinical Studies: Expanding studies into animal models to assess efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
